molecular formula C15H18N2O3 B8738467 2-Propanol, 1,3-bis(p-aminophenoxy)- CAS No. 25151-48-8

2-Propanol, 1,3-bis(p-aminophenoxy)-

Cat. No. B8738467
Key on ui cas rn: 25151-48-8
M. Wt: 274.31 g/mol
InChI Key: FTQYNLXPSONGSQ-UHFFFAOYSA-N
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Patent
US06303742B1

Procedure details

A 33.4 g (0.1 mole)-viscous liquid of 1,3-bis(4-nitrophenoxy)-2-propyl alcohol obtained in Example 6, 3 g of activated charcoal powder containing 5% Pd, and 250 ml of 1,4-dioxane were placed in a reaction vessel (hydrogenating apparatus). And the reaction mixtures were heated at 60° C. under a hydrogen atmosphere. In approximately 8 hours, 14.4 L of hydrogen was absorbed and the reaction was completed when the absorption of hydrogen stopped. Then the reacted solution was separated by filtration and the filtrate was concentrated for removing the catalyst. 27.4 g of 1,3-bis(4- aminophenoxy)-2-propyl alcohol was obtained.
[Compound]
Name
-viscous liquid
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:24]=[CH:23][C:7]([O:8][CH2:9][CH:10]([OH:22])[CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.C>[Pd].O1CCOCC1>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][CH:10]([OH:22])[CH2:9][O:8][C:7]2[CH:23]=[CH:24][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:18][CH:17]=1

Inputs

Step One
Name
-viscous liquid
Quantity
33.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C=C1
Name
Quantity
3 g
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
And the reaction mixtures
CUSTOM
Type
CUSTOM
Details
14.4 L of hydrogen was absorbed
CUSTOM
Type
CUSTOM
Details
the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
Then the reacted solution was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
for removing the catalyst

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=CC=C(OCC(COC2=CC=C(C=C2)N)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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